N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
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Overview
Description
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 4,7-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminothiophenol to yield the benzothiazole derivative.
Formation of the Dioxine Ring: The dioxine ring is formed by reacting the benzothiazole derivative with ethylene glycol under acidic conditions.
Formation of the Carboxamide Group: The final step involves the reaction of the dioxine derivative with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of key biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell growth or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-phenylacetamide
- N-(benzo[d]thiazol-2-yl)-2-(morpholino)acetamide
- N-(benzo[d]thiazol-2-yl)-2-(piperidin-1-yl)acetamide
Uniqueness
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is unique due to the presence of both the dioxine and benzothiazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects further distinguish it from other similar compounds.
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-18-8-3-4-9(19-2)12-11(8)15-14(22-12)16-13(17)10-7-20-5-6-21-10/h3-4,7H,5-6H2,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJHKZVZXRVRRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=COCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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